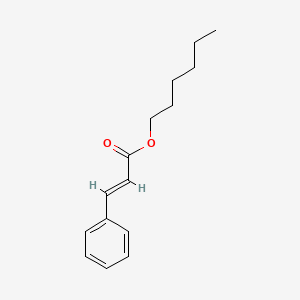
4-(三氟甲基)-5,6,7,8-四氢喹唑啉-2-胺
描述
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, also known as 4-TQA, is an important synthetic intermediate used in the synthesis of pharmaceuticals and other compounds. In recent years, 4-TQA has become increasingly attractive as a target for medicinal and drug development due to its unique pharmacological properties. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 4-TQA.
科学研究应用
合成和抗病毒活性
一项研究专注于合成含氟的 4-芳基氨基喹唑啉,证明了该化合物在创建具有抗病毒特性的衍生物中的用途。该研究探讨了这些衍生物对猴痘病毒、牛痘疫苗和兔痘病毒等病毒的抗病毒活性,表明氟化喹唑啉衍生物在寻找新的抗病毒物质方面显示出前景 (Lipunova 等,2012)。
新合成方法
另一个重要的应用是在新合成方法的开发中。一项研究提出了一种以三氟乙酸为 CF3 源的一锅法合成 2-三氟甲基喹唑啉-4(3 H)-酮的方法。该方法展示了该化合物在促进喹唑啉酮-4-酮高效且经济的合成工艺中的作用,突出了其多功能性和大规模应用的潜力 (Almeida 等,2018)。
抗疟疾剂
对抗疟疾化合物的研究导致将 4-氨基喹啉-三氟甲基三唑啉化合物确定为潜在的抗疟疾剂。这些化合物通过 Ag 催化的反应合成,并在体外和体内研究中显示出有希望的抗疟疾活性,突出了该化合物在开发治疗疟疾的新疗法中的作用 (Yadav 等,2023)。
抗癌活性
据报道,通过一锅法合成方法创建了 4-四唑基-3,4-二氢喹唑啉衍生物,这些衍生物表现出抗癌活性。这项研究突出了该化合物在癌症研究中的用途,特别是在合成具有潜在治疗应用的新分子方面 (Xiong 等,2022)。
属性
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLGUYFUNFDRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348745 | |
| Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
CAS RN |
256954-38-8 | |
| Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Butanone, 4-[2,5-bis(acetyloxy)-3,4,6-trimethylphenyl]-](/img/structure/B1606424.png)








